molecular formula C11H14N2O2 B13187668 6-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde

6-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13187668
M. Wt: 206.24 g/mol
InChI Key: LMDDGRKEKDXMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine, featuring an azetidine ring substituted with an ethyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with 3-ethyl-3-hydroxyazetidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted azetidines.

Scientific Research Applications

6-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
  • 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]

Uniqueness

6-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specialized applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(3-ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-2-11(15)7-13(8-11)10-4-3-9(6-14)5-12-10/h3-6,15H,2,7-8H2,1H3

InChI Key

LMDDGRKEKDXMDK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C2=NC=C(C=C2)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.